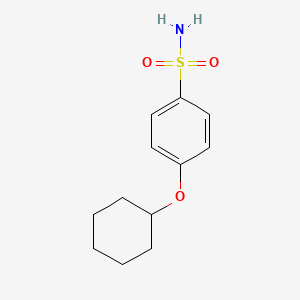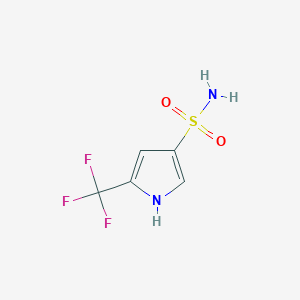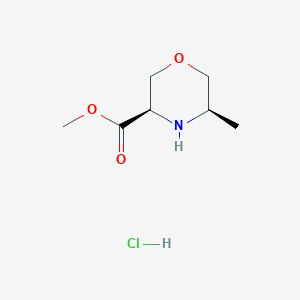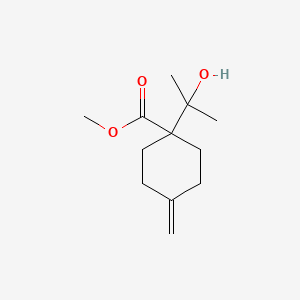
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexane ring substituted with a methylidene group, a hydroxypropan-2-yl group, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexanone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate 1-(2-hydroxypropan-2-yl)cyclohexanol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group. Finally, esterification with methanol in the presence of a strong acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products
Oxidation: Formation of 1-(2-oxopropan-2-yl)-4-methylidenecyclohexane-1-carboxylate.
Reduction: Formation of 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can form hydrogen bonds with target proteins, while the methylidene group can participate in hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate .
- [7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-yl] acetate .
Uniqueness
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. The presence of both a hydroxypropan-2-yl group and a methylidene group allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-9-5-7-12(8-6-9,10(13)15-4)11(2,3)14/h14H,1,5-8H2,2-4H3 |
InChI-Schlüssel |
AZTRARBRQXWPQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1(CCC(=C)CC1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
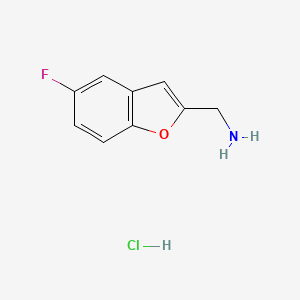
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
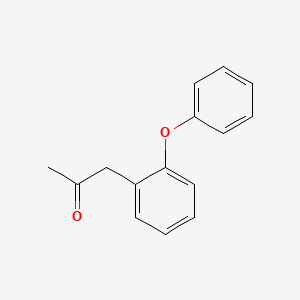
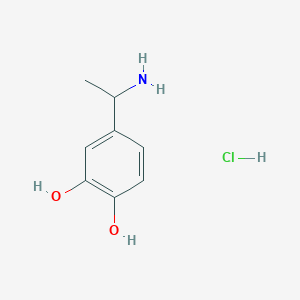
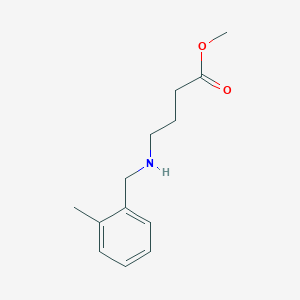
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
